

Lewis acidity of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

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Compound of Interest

Compound Name: (5-Chloro-6-propoxypyridin-3-yl)boronic acid

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An In-Depth Technical Guide to the Lewis Acidity of **(5-Chloro-6-propoxypyridin-3-yl)boronic acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in cross-coupling reactions and their ability to engage in reversible covalent interactions with biological targets. Central to their reactivity and function is the inherent Lewis acidity of the boron center. This guide provides a comprehensive examination of the Lewis acidity of a specific heteroaromatic boronic acid, **(5-Chloro-6-propoxypyridin-3-yl)boronic acid**. We will dissect the structural and electronic factors that govern its acidity, present detailed experimental and computational methodologies for its characterization, and offer insights into how these properties can be modulated and exploited in drug discovery and chemical synthesis.

Introduction: The Significance of Boronic Acid Lewis Acidity

Organoboronic acids $[R-B(OH)_2]$ are characterized by a boron atom with a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base.

[1][2] This fundamental property, its Lewis acidity, dictates the reactivity of the boronic acid in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3] The interaction with a Lewis base, such as a hydroxide ion, is a critical step in the formation of the catalytically active boronate species.

Beyond synthesis, the Lewis acidity of boronic acids is pivotal in their application as enzyme inhibitors and sensors. The boron atom can interact with nucleophilic residues in protein active sites, such as serine or threonine, to form stable but reversible covalent adducts. The strength of this interaction, and thus the potency of the inhibitor, is directly correlated with the boronic acid's Lewis acidity.

This guide will focus on **(5-Chloro-6-propoxypyridin-3-yl)boronic acid**, a heteroaromatic boronic acid with substituents that are expected to significantly modulate its electronic properties and, consequently, its Lewis acidity. Understanding these nuances is crucial for its effective application in drug design and process chemistry.

Structural Analysis of (5-Chloro-6-propoxypyridin-3-yl)boronic acid

The Lewis acidity of a boronic acid is not an intrinsic constant but is profoundly influenced by the electronic nature of the organic substituent attached to the boron atom. In the case of **(5-Chloro-6-propoxypyridin-3-yl)boronic acid**, we must consider the interplay of several key features:

- **The Pyridine Ring:** The nitrogen atom in the pyridine ring is electron-withdrawing through an inductive effect (-I) and can also participate in resonance, which influences the overall electron density of the aromatic system.
- **The Chloro Substituent:** As a halogen, chlorine is strongly electron-withdrawing via induction (-I), which is expected to increase the electrophilicity of the boron center and thus enhance its Lewis acidity.
- **The Propoxy Substituent:** The alkoxy group (-OPr) is electron-donating through resonance (+R) and electron-withdrawing through induction (-I). The net effect on the aromatic ring is typically electron-donating, which would tend to decrease the Lewis acidity of the boron atom.

The relative positions of these substituents and the boronic acid group are critical. The chloro and propoxy groups are ortho and para to the boronic acid group, respectively, which will have a pronounced effect on the electronic environment of the boron atom. A qualitative prediction would suggest that the strong electron-withdrawing nature of the chloro group and the pyridine nitrogen will likely dominate, resulting in a relatively Lewis acidic boronic acid.

Experimental Determination of Lewis Acidity

A variety of methods can be employed to quantify the Lewis acidity of boronic acids. Here, we detail two common and reliable approaches: UV-Vis spectroscopic titration with Alizarin Red S and ^{11}B NMR spectroscopy.

Spectroscopic Titration with Alizarin Red S (ARS)

Alizarin Red S is an anionic dye that complexes with boronic acids, leading to a distinct change in its optical properties.^{[4][5][6]} This interaction can be monitored by UV-Vis or fluorescence spectroscopy to determine the binding affinity, which is a proxy for the Lewis acidity of the boronic acid.^{[4][6]}

Protocol:

- Preparation of Stock Solutions:
 - Prepare a 1.0 mM stock solution of **(5-Chloro-6-propoxypyridin-3-yl)boronic acid** in a suitable solvent (e.g., DMSO or methanol).
 - Prepare a 0.1 mM stock solution of Alizarin Red S in a buffered aqueous solution at a physiological pH of 7.4.
- Titration:
 - In a series of microcuvettes, add a fixed concentration of Alizarin Red S.
 - To each cuvette, add increasing concentrations of the boronic acid stock solution.
 - Allow the solutions to equilibrate for a set period (e.g., 15 minutes) at a constant temperature.

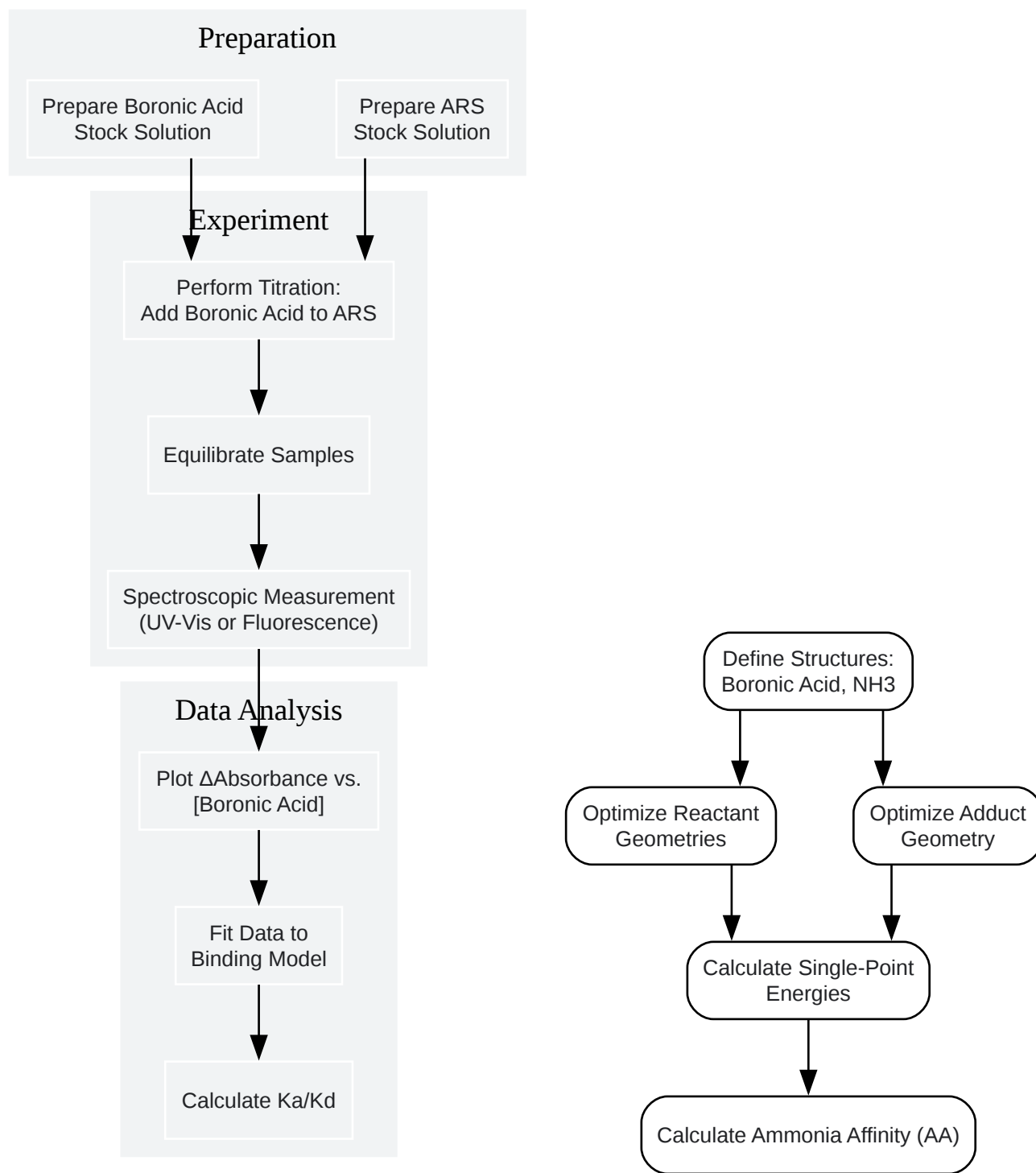
- Spectroscopic Measurement:
 - Measure the absorbance or fluorescence spectrum of each solution.
 - Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the boronic acid.
- Data Analysis:
 - The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (K_a) or the dissociation constant (K_d). A higher K_a (or lower K_d) indicates a stronger interaction and thus a higher Lewis acidity.

Self-Validation: The experiment should include a control with a well-characterized boronic acid (e.g., phenylboronic acid) to validate the experimental setup and provide a benchmark for comparison.

Illustrative Data Table:

Boronic Acid	K_a (M^{-1}) at pH 7.4	Relative Lewis Acidity
Phenylboronic Acid	1.5×10^3	1.0
4-Methoxyphenylboronic acid	0.8×10^3	0.53
4-Chlorophenylboronic acid	3.2×10^3	2.13
(5-Chloro-6-propoxypyridin-3-yl)boronic acid	(Hypothetical) 4.5×10^3	(Hypothetical) 3.0

Experimental Workflow Diagram:



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